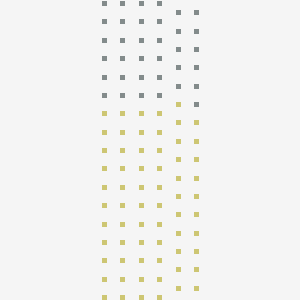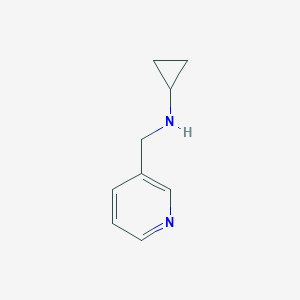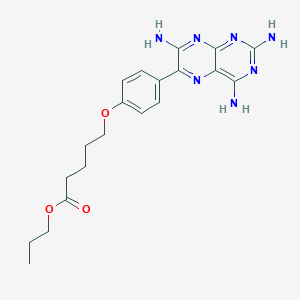
Pentanoic acid, 5-(4-(2,4,7-triaminopteridin-6-yl)phenoxy)-, propyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentanoic acid, 5-(4-(2,4,7-triaminopteridin-6-yl)phenoxy)-, propyl ester, commonly known as PTX-2, is a synthetic compound that has been extensively studied due to its potential applications in scientific research. PTX-2 is structurally similar to the natural compound pterostilbene, which is found in blueberries and grapes and has been shown to have anti-inflammatory and anti-cancer properties. PTX-2 has been synthesized using various methods, and its mechanism of action and physiological effects have been investigated.
Wirkmechanismus
The exact mechanism of action of PTX-2 is not fully understood, but it is believed to act on certain signaling pathways in the body, including the PI3K/Akt/mTOR pathway. This pathway is involved in various cellular processes, including cell growth, proliferation, and survival, and is often dysregulated in cancer cells. PTX-2 has been shown to inhibit this pathway, leading to decreased cell growth and proliferation.
Biochemical and physiological effects:
PTX-2 has been shown to have various biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis (programmed cell death), and inhibition of angiogenesis (the formation of new blood vessels). PTX-2 has also been shown to have anti-inflammatory properties, reducing the production of inflammatory cytokines in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using PTX-2 in lab experiments is its high purity and stability, which allows for reproducible results. PTX-2 is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation is that PTX-2 is a synthetic compound, and its effects may not fully mimic those of natural compounds found in the body. Additionally, the exact mechanism of action of PTX-2 is not fully understood, which may make it difficult to interpret certain results.
Zukünftige Richtungen
There are several potential future directions for research involving PTX-2. One area of interest is the development of PTX-2 as a potential anti-cancer drug, either as a standalone treatment or in combination with other therapies. Additionally, further research is needed to fully understand the mechanism of action of PTX-2 and its effects on various signaling pathways in the body. Finally, PTX-2 may have potential applications in the treatment of other diseases, such as inflammatory disorders and cardiovascular disease, which warrant further investigation.
Synthesemethoden
PTX-2 can be synthesized using a variety of methods, including the reaction of 2,4,7-triaminopteridine with 4-bromophenol, followed by the reaction of the resulting intermediate with pentanoic acid and propyl alcohol. Other methods involve the use of different starting materials and reaction conditions, but the overall goal is to create the final compound in high yield and purity.
Wissenschaftliche Forschungsanwendungen
PTX-2 has been used extensively in scientific research due to its potential applications in various fields. For example, PTX-2 has been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs. PTX-2 has also been used as a research tool to investigate the role of certain signaling pathways in the body, as well as to study the effects of certain compounds on cellular processes.
Eigenschaften
CAS-Nummer |
167224-20-6 |
|---|---|
Produktname |
Pentanoic acid, 5-(4-(2,4,7-triaminopteridin-6-yl)phenoxy)-, propyl ester |
Molekularformel |
C20H25N7O3 |
Molekulargewicht |
411.5 g/mol |
IUPAC-Name |
propyl 5-[4-(2,4,7-triaminopteridin-6-yl)phenoxy]pentanoate |
InChI |
InChI=1S/C20H25N7O3/c1-2-10-30-14(28)5-3-4-11-29-13-8-6-12(7-9-13)15-17(21)25-19-16(24-15)18(22)26-20(23)27-19/h6-9H,2-5,10-11H2,1H3,(H6,21,22,23,25,26,27) |
InChI-Schlüssel |
ZHFNFZCSEJGXHR-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)CCCCOC1=CC=C(C=C1)C2=NC3=C(N=C(N=C3N=C2N)N)N |
Kanonische SMILES |
CCCOC(=O)CCCCOC1=CC=C(C=C1)C2=NC3=C(N=C(N=C3N=C2N)N)N |
Andere CAS-Nummern |
167224-20-6 |
Synonyme |
propyl 5-[4-(2,4,7-triaminopteridin-6-yl)phenoxy]pentanoate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



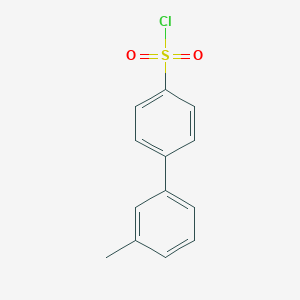
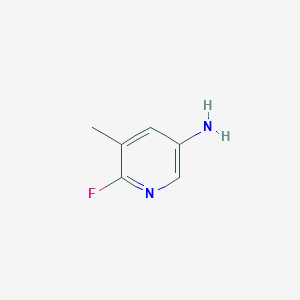
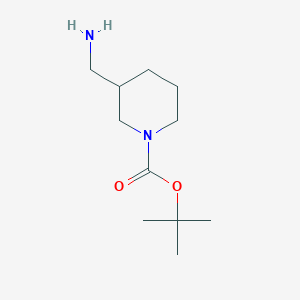
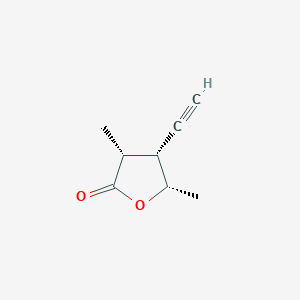
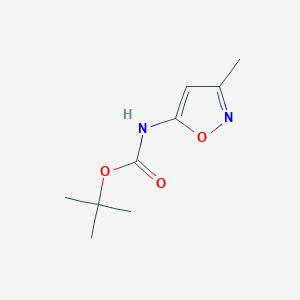
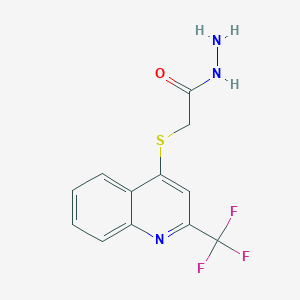
![1-methyl-1H-benzo[d]imidazole-6-carbaldehyde](/img/structure/B69249.png)
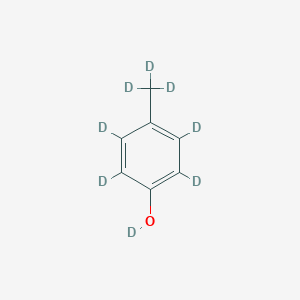
![(2R)-2-hydroxy-2-[3-(methoxymethoxy)phenyl]acetonitrile](/img/structure/B69254.png)
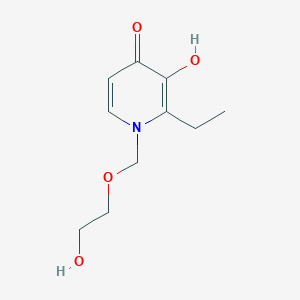
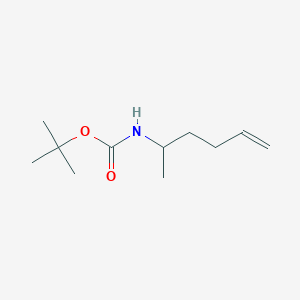
![5,6,7,8-Tetrahydro-4H-cyclopenta[E]imidazo[1,2-A]pyrazin-4-one](/img/structure/B69259.png)
